

# Application Notes & Protocols for Solvent Extraction of Carotenoids from Plant Materials

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## Compound of Interest

Compound Name: Apocarotenal

Cat. No.: B190595

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Audience: Researchers, Scientists, and Drug Development Professionals

**Introduction:** Carotenoids are a class of natural pigments synthesized by plants, algae, and photosynthetic bacteria.<sup>[1]</sup> These lipophilic compounds are known for their antioxidant properties and roles in human health, including the prevention of chronic diseases.<sup>[2]</sup> Effective extraction from plant matrices is a critical first step for research, nutraceutical development, and pharmaceutical applications. The choice of extraction method significantly impacts the yield, purity, and stability of the recovered carotenoids. This document provides detailed application notes and protocols for various solvent-based extraction techniques, from conventional methods to modern, green technologies.

## General Considerations for Carotenoid Extraction

Before proceeding with a specific extraction method, several pre-analytical and procedural steps must be carefully managed to ensure optimal yield and prevent degradation of these sensitive compounds. Carotenoids are susceptible to degradation from heat, light, oxygen, and acids.<sup>[3][4]</sup>

1. Sample Preparation: Proper preparation of the plant material is crucial for efficient extraction.
  - Washing & Selection: Fresh plant materials should be washed to remove surface contaminants.<sup>[2]</sup>

- Drying: High water content can hinder extraction with non-polar solvents.[3] Lyophilization (freeze-drying) is the preferred method as it preserves heat-sensitive compounds.[3][5] Oven or microwave drying can be used but may cause thermal degradation.[3]
- Grinding: The dried material should be ground into a fine powder (e.g., using a mortar and pestle with liquid nitrogen) to increase the surface area available for solvent contact.[5]

2. Solvent Selection: The choice of solvent is critical and depends on the polarity of the target carotenoids.

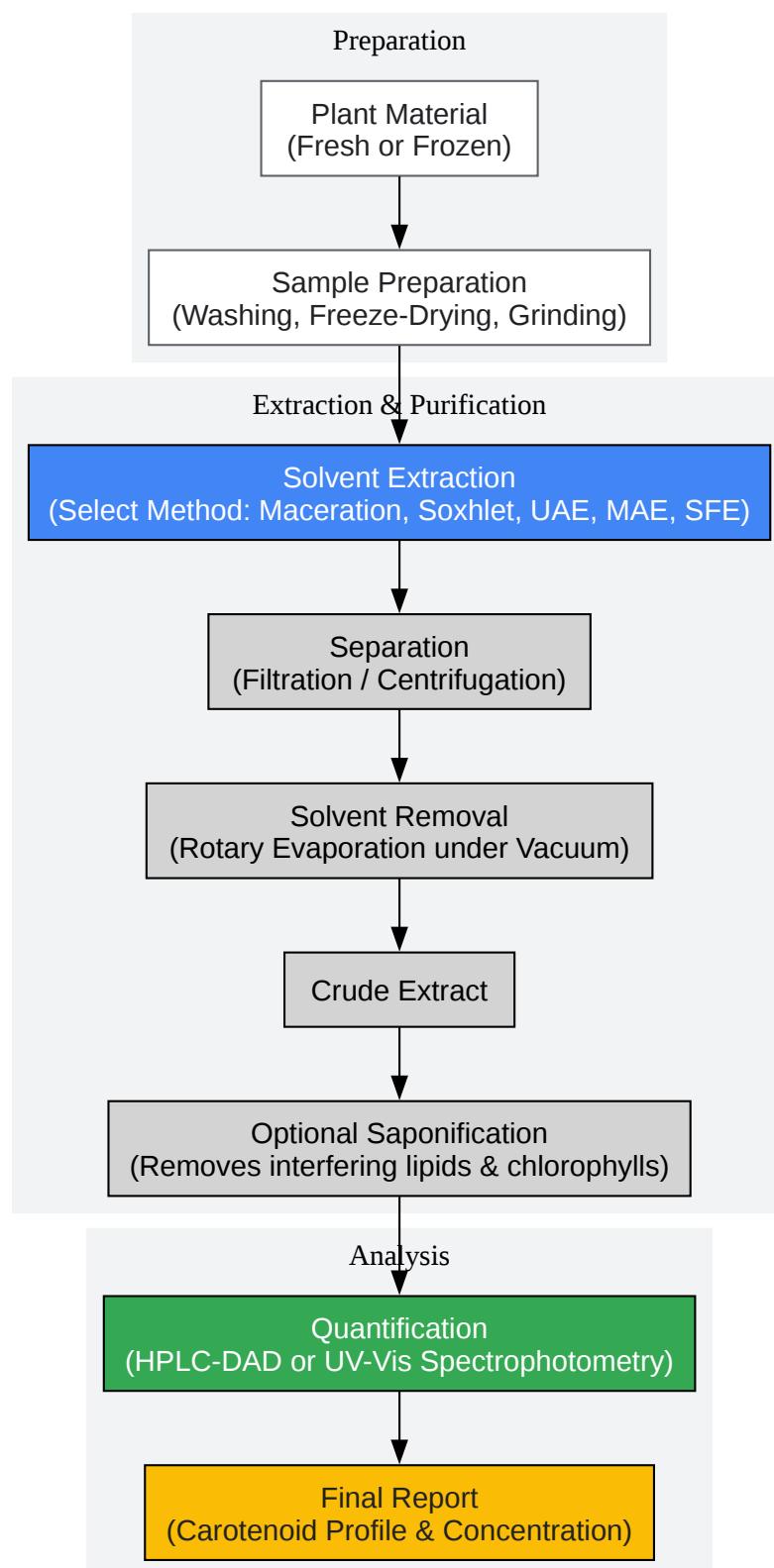
- Carotenes (non-polar): Hydrocarbons like hexane are effective for extracting non-polar carotenes (e.g.,  $\beta$ -carotene, lycopene).[3]
- Xanthophylls (polar): More polar solvents like ethanol and acetone are suitable for extracting oxygenated carotenoids (e.g., lutein, zeaxanthin).[3]
- Mixtures: Solvent mixtures (e.g., hexane/acetone, hexane/ethanol/acetone) are often used to extract a broad range of carotenoids simultaneously.[3]
- Green Solvents: In response to environmental concerns, "green" solvents like ethyl lactate, vegetable oils, and natural deep eutectic solvents (NADESs) are gaining traction.[5][6][7]

3. Preventing Degradation: To minimize carotenoid loss during extraction, the following precautions should be taken:[3]

- Light Protection: Conduct extractions in the dark or under amber/gold fluorescent lights.[8]
- Inert Atmosphere: Purge extraction vessels with nitrogen to remove oxygen.[3]
- Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the solvent.[3][9]
- Neutralization: Add a carbonate-based neutralizer (e.g., calcium carbonate) to neutralize plant acids that can cause isomerization.[3]
- Minimize Heat and Time: Use the lowest effective temperature and shortest extraction time possible.

## General Experimental Workflow

The overall process for extracting and analyzing carotenoids from plant materials follows a logical sequence of steps designed to maximize recovery and ensure accurate quantification.

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Caption: General workflow for carotenoid extraction and analysis.

## Conventional Extraction Methods

### Maceration

Application Note: Maceration is a simple, low-cost technique involving soaking the plant material in a solvent to soften and dissolve the target compounds. It is suitable for small-scale extractions where sophisticated equipment is unavailable. However, it is often time-consuming and may result in lower yields compared to more advanced methods.[\[10\]](#)

Protocol: Maceration of Carotenoids from Citrus Peel[\[10\]](#)

- Weigh 10 g of dried, powdered citrus peel into a 250 mL Erlenmeyer flask.
- Add 100 mL of a hexane/acetone solvent mixture (e.g., 7:3 v/v).
- Seal the flask and place it on an orbital shaker at room temperature (25°C).
- Agitate the mixture at 150 rpm for 24 hours, protected from light.
- After extraction, separate the solid residue from the supernatant by vacuum filtration using Whatman No. 1 filter paper.
- Wash the residue with a small amount of fresh solvent to recover any remaining carotenoids.
- Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude carotenoid extract.

### Soxhlet Extraction

Application Note: Soxhlet extraction is a continuous solid-liquid extraction method that provides a higher yield than maceration due to the repeated washing of the solid matrix with fresh, hot solvent.[\[11\]](#) It is a well-established and exhaustive technique. The main disadvantages are the long extraction times and the potential for thermal degradation of carotenoids due to prolonged exposure to heat.[\[11\]](#)[\[12\]](#)

Protocol: Soxhlet Extraction of β-Carotene from Carrots[\[11\]](#)[\[12\]](#)

- Weigh approximately 5-10 g of lyophilized and powdered carrot sample into a cellulose thimble.

- Place the thimble inside the main chamber of the Soxhlet extractor.
- Fill a round-bottom flask with 250 mL of the extraction solvent (e.g., acetone or a 6:4 v/v mixture of ethyl acetate and acetone). Add boiling chips to the flask.
- Assemble the Soxhlet apparatus (flask, extractor, condenser) and place it in a heating mantle.
- Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.
- Allow the extraction to proceed for 6-8 hours. The solvent will continuously siphon back into the boiling flask, carrying the extracted carotenoids.
- After the extraction is complete, cool the apparatus and collect the solvent containing the carotenoid extract from the round-bottom flask.
- Remove the solvent using a rotary evaporator at <40°C to yield the crude extract.

## Modern "Green" Extraction Methods

### Ultrasound-Assisted Extraction (UAE)

Application Note: UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing solvent penetration and mass transfer.<sup>[13]</sup> UAE offers significantly reduced extraction times, lower solvent consumption, and increased yields compared to conventional methods.<sup>[14]</sup>

Protocol: UAE of Carotenoids from Carrot Pomace<sup>[15]</sup>

- Place 5 g of dried carrot pomace powder into a 100 mL beaker.
- Add the extraction solvent (e.g., 50-60% ethanol in water) at a solid-to-solvent ratio of 1:20 (g/mL).
- Place the beaker in an ultrasonic bath or use an ultrasonic probe.

- Set the UAE parameters. Optimal conditions can be around:
  - Frequency: 20-40 kHz
  - Temperature: 30-40°C (use a cooling water bath to maintain temperature)
  - Time: 15-20 minutes
  - Ultrasonic Power/Amplitude: 70-80 W or 70% amplitude
- After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.
- Decant the supernatant containing the carotenoids. Re-extract the residue if necessary.
- Combine the supernatants and evaporate the solvent under vacuum at <40°C.

## Microwave-Assisted Extraction (MAE)

Application Note: MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This creates localized high pressure and temperature, causing the cell walls to rupture and release their contents into the solvent.[\[10\]](#) MAE is an extremely rapid method, often reducing extraction times to minutes, while providing high extraction efficiency.[\[16\]](#) Careful control of microwave power and temperature is necessary to prevent carotenoid degradation.

Protocol: MAE of Carotenoids from Citrus Clementina Peels[\[10\]](#)

- Place 1 g of dried clementine peel powder into a microwave-safe extraction vessel.
- Add the solvent (e.g., 68% hexane in acetone) at an optimized solvent-to-solid ratio (e.g., 43 mL/g).
- Seal the vessel and place it in the microwave extractor.
- Apply microwave irradiation under the following optimized conditions:
  - Microwave Power: 560 W
  - Irradiation Time: 7-8 minutes

- After the extraction cycle, allow the vessel to cool to room temperature.
- Filter the extract to remove solid plant material.
- Perform a second extraction on the residue under the same conditions to maximize recovery.
- Combine the filtrates and remove the solvent using a rotary evaporator.

## Supercritical Fluid Extraction (SFE)

Application Note: SFE uses a supercritical fluid, most commonly carbon dioxide (CO<sub>2</sub>), as the extraction solvent.<sup>[17]</sup> Above its critical temperature (31°C) and pressure (74 bar), CO<sub>2</sub> exhibits properties of both a liquid and a gas, allowing it to diffuse into the solid matrix like a gas and dissolve compounds like a liquid.<sup>[17]</sup> SFE is considered a green technology as CO<sub>2</sub> is non-toxic, non-flammable, and easily removed from the final product.<sup>[17]</sup> The selectivity of the extraction can be tuned by modifying temperature and pressure. A polar co-solvent like ethanol is often added to enhance the extraction of more polar carotenoids.<sup>[18][19]</sup>

Protocol: SFE of Carotenoids from Mixed Vegetable Waste<sup>[18][19]</sup>

- Load 10-20 g of lyophilized and powdered vegetable waste into the extractor vessel of the SFE system.
- Set the system parameters to the optimal conditions:
  - Temperature: 60°C
  - Pressure: 350 bar
  - CO<sub>2</sub> Flow Rate: 15 g/min
  - Co-solvent: 15% (v/v) ethanol
- Pressurize the system and begin the extraction by pumping supercritical CO<sub>2</sub> (mixed with the co-solvent) through the vessel.
- The extraction is typically run for 30-60 minutes.

- The extract-laden supercritical fluid is depressurized in a separator vessel, causing the CO<sub>2</sub> to return to a gaseous state and the carotenoids to precipitate.
- Collect the carotenoid-rich extract from the separator. The CO<sub>2</sub> can be recycled.

## Quantitative Data Summary

The efficiency of carotenoid extraction varies significantly with the chosen method, solvent, and plant material.

Table 1: Comparison of Carotenoid Yields from Different Extraction Methods

Plant Material	Method	Solvent(s)	Carotenoid Yield	Reference
Pumpkin Peel	Conventional (Hexane/Isopropanol)	Hexane/Isopropyl alcohol (60:40)	16.21 - 19.21 µg/g	[6]
Pumpkin Peel	UAE	Corn Oil	33.78 - 38.03 µg/g	[6]
Citrus Clementina Peel	Maceration	Hexane/Acetone	160.53 µg/g DM	[10]
Citrus Clementina Peel	Soxhlet	Hexane/Acetone	162.68 µg/g DM	[10]
Citrus Clementina Peel	MAE (Optimized)	Hexane/Acetone	186.55 µg/g DM	[10]
Carrot Juice Waste	MAE (Optimized)	Flaxseed Oil	77.48% Recovery	[16]
Mixed Vegetable Waste	SFE (Optimized)	sc-CO <sub>2</sub> + 15.5% Ethanol	>90% Total Carotenoid Recovery	[19]

DM: Dry Matter

Table 2: Optimized Parameters for Modern Extraction Techniques

Method	Plant Material	Key Parameters	Outcome	Reference
UAE	Carrot Pomace	Time: 17 min, Temp: 32°C, Solvent: 51% Ethanol	31.82 µg/g Total Carotenoids	[15]
UAE	Tomato Waste	Time: 12 min, Temp: 65°C, Solvent: NADES, Power: 70%	215.13 µg/g Lycopene	[7]
MAE	Chlorella vulgaris	Time: 14 min, Temp: 60°C, Power: 300 W	24.88 mg/g extract Total Carotenoids	[20]
SFE	Vegetable Waste	Time: 30 min, Temp: 59°C, Pressure: 350 bar, Co-solvent: 15.5% Ethanol	>90% Recovery	[19]

| SFE | Tomato | Temp: 70°C, Pressure: 450 bar, Co-solvent: Camelina oil | 203.59 mg/100 g Carotenoids | [21] |

## Protocol for Quantification of Carotenoids

Application Note: High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA or HPLC-DAD) is the gold standard for separating, identifying, and quantifying individual carotenoids in an extract. [22] The C30 column is particularly effective for resolving geometric isomers of carotenoids. Quantification is achieved by comparing peak areas to those of certified standards.

Protocol: General HPLC-DAD Analysis [8][22][23]

- Sample Preparation: Dissolve the dried crude extract in a known volume of the initial mobile phase or a suitable solvent like a mixture of acetonitrile/methylene chloride/methanol.[8] Filter the solution through a 0.2 or 0.45 µm syringe filter into an HPLC vial.
- Chromatographic System:
  - HPLC System: A liquid chromatograph equipped with a pump, autosampler, and DAD.
  - Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) or C30 column.
  - Column Temperature: Room temperature or controlled at 25°C.
- Mobile Phase & Elution: An isocratic or gradient elution can be used.
  - Isocratic Example: Acetonitrile and methanol (e.g., 85:15) at a flow rate of 1.2 mL/min.[23]
  - Gradient Example: A linear gradient using Solvent A (Methanol with 0.1% trimethylamine) and Solvent B (Methyl tert-butyl ether - MTBE).[24]
- Injection & Detection:
  - Injection Volume: 20 µL.
  - Detection: Monitor the eluent using the DAD. The characteristic absorption maxima for most carotenoids are between 440 and 480 nm. A common wavelength for detection is 450 nm.[23]
- Quantification:
  - Identify carotenoids by comparing their retention times and spectral data with those of authentic standards (e.g., β-carotene, lutein, lycopene).
  - Construct a calibration curve for each standard by plotting peak area against known concentrations.
  - Calculate the concentration of each carotenoid in the sample using the regression equation from the calibration curve.[9]

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